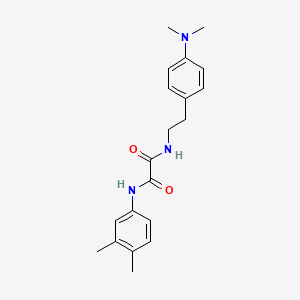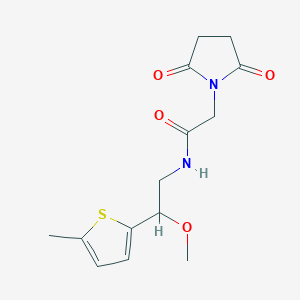![molecular formula C17H22N4O2S B2750576 3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097893-79-1](/img/structure/B2750576.png)
3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The pyrimidin-2-yl and pyrrolidin-2-yl groups suggest that this compound may also have biological activity, as these groups are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, sulfonamides are typically solid at room temperature and are soluble in water .Aplicaciones Científicas De Investigación
Molecular Structure and Stability
Compounds with sulfonamide groups and pyrimidine moieties, such as the title compound, often undergo detailed structural analysis to understand their molecular conformation, stability, and potential for intermolecular interactions. Studies like that by Mohan Kumar et al. (2012) on related sulfonamide-bridged benzene compounds reveal insights into molecular tilts, dihedral angles, and π–π stacking interactions, highlighting the structural complexity and stability of such molecules [Kumar et al., 2012].
Pharmaceutical Solvates and Polymorphism
Sulfonamides, including those with pyrimidine rings, show a wide range of pharmacological activities. The formation of pharmaceutical solvates, as investigated by U. H. Patel and K. P. Purohit (2017), demonstrates the significant role solvent molecules play in the crystal structure of active pharmaceutical ingredients, affecting their physicochemical properties and, by extension, their pharmacological efficacy [Patel & Purohit, 2017].
Antitumor and Antibacterial Agents
The synthesis of derivatives like thieno[3,2-d]pyrimidine and thiophene-carboxylate compounds, as explored by Hafez et al. (2017), demonstrates the potential of sulfonamide-based molecules in developing potent antitumor and antibacterial agents. Such studies underline the versatility of sulfonamide derivatives in medicinal chemistry, offering promising avenues for new therapeutic agents [Hafez et al., 2017].
Antibacterial and Antioxidant Activities
Research on heterocyclic compounds containing sulfonamido moieties, such as those by Azab et al. (2013), emphasizes the antibacterial potential of these molecules. The study highlights how structural modifications can lead to compounds with significant antibacterial and, potentially, antioxidant activities, indicating the importance of sulfonamide derivatives in developing new antimicrobial agents [Azab et al., 2013].
Metal Coordination and Supramolecular Chemistry
Sulfonamide derivatives, especially those incorporating pyridinyl groups, are of interest in the field of metal coordination and supramolecular chemistry. The structural characteristics of these compounds allow for diverse interactions with metal ions, leading to the formation of complex architectures with potential applications in catalysis, material science, and sensing technologies [Jacobs et al., 2013].
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-6-7-16(11-14(13)2)24(22,23)20-12-15-5-3-10-21(15)17-18-8-4-9-19-17/h4,6-9,11,15,20H,3,5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKQLBKVHKKWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)
![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)
![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)


![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)
